N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
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Description
N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as PNU-120596, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to a class of compounds called positive allosteric modulators (PAMs) that target the alpha7 nicotinic acetylcholine receptor (α7 nAChR) in the central nervous system.
Scientific Research Applications
Synthesis of Novel Organic Compounds
One of the key applications of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide derivatives is in the synthesis of novel organic compounds. For instance, the intramolecular Michael-type additions have been utilized to synthesize 2-azabicyclo[3.2.1]oct-3-enes, revealing their potential in creating compounds with antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985). Furthermore, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery demonstrates the versatility of these compounds in generating conformationally restricted analogues of proline (Druzhenko et al., 2018).
Pharmacological Applications
In the realm of pharmacology, derivatives of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide have been investigated for their potential in treating cognitive deficits in schizophrenia. The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a novel agonist of the alpha7 nicotinic acetylcholine receptor, highlights the therapeutic applications of these compounds (Wishka et al., 2006). Similarly, Itasetron's ability to prevent age-related memory deficits in rats underscores the significance of these compounds in addressing neurological disorders (Pitsikas & Borsini, 1996).
Molecular Design and Drug Discovery
The structural analysis and synthesis of bicyclic and tricyclic derivatives, such as the crystal structure characterization of specific bicyclo compounds, contribute to our understanding of molecular interactions and design principles in drug discovery. These studies provide insights into the molecular configurations conducive to high biological activity and selectivity (Guo, Zhang, & Xia, 2015). Moreover, the exploration of conformationally restricted pipecolic acid analogues demonstrates the potential of these compounds in creating more targeted and effective therapeutic agents (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
properties
IUPAC Name |
N-(2-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)17-10-4-3-5-11(17)9-8-10/h1-4,6-7,10-11H,5,8-9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCGOATXUXCDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
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